molecular formula C16H14Cl2N2O2 B2525530 2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide CAS No. 2034244-62-5

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide

Cat. No.: B2525530
CAS No.: 2034244-62-5
M. Wt: 337.2
InChI Key: LCVHUJFANWMOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide is a chemical compound with a complex structure that includes cyclopropyl, methoxy, dichlorophenyl, and isonicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.

    Methoxylation: Cyclopropylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopropylmethoxy.

    Coupling with 2,3-Dichlorophenylamine: The cyclopropylmethoxy compound is then coupled with 2,3-dichlorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Formation of Isonicotinamide: The final step involves the reaction of the intermediate with isonicotinic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenyl isonicotinamide: Similar structure but lacks the cyclopropylmethoxy group.

    Cyclopropylmethoxy isonicotinamide: Similar structure but lacks the dichlorophenyl group.

Uniqueness

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide is unique due to the presence of both cyclopropylmethoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-2-1-3-13(15(12)18)20-16(21)11-6-7-19-14(8-11)22-9-10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVHUJFANWMOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.